molecular formula C21H31ClN6O3 B1336709 H-D-Pro-Phe-Arg-chloromethylketone CAS No. 88546-74-1

H-D-Pro-Phe-Arg-chloromethylketone

Cat. No.: B1336709
CAS No.: 88546-74-1
M. Wt: 451.0 g/mol
InChI Key: HCCRRLVJBLDSLL-BBWFWOEESA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

H-D-Pro-Phe-Arg-chloromethylketone is primarily an inhibitor of coagulation factor XII and plasma kallikrein . These are key proteins involved in the coagulation cascade, a complex series of reactions that lead to the formation of a blood clot.

Mode of Action

The compound interacts with its targets by binding to them and inhibiting their activity . This interaction prevents the targets from catalyzing their respective reactions in the coagulation cascade, thereby disrupting the normal process of blood clotting.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting coagulation factor XII and plasma kallikrein, the compound disrupts the cascade, which can lead to a decrease in the formation of blood clots. This can have downstream effects on other processes that are regulated by the coagulation cascade, such as inflammation.

Result of Action

The inhibition of coagulation factor XII and plasma kallikrein by this compound can lead to a decrease in the formation of blood clots . This can have a variety of effects at the molecular and cellular levels, including a reduction in the activation of other proteins in the coagulation cascade and a decrease in the production of thrombin, a key enzyme in blood clotting. It can also affect processes that are regulated by the coagulation cascade, such as inflammation.

Biochemical Analysis

Biochemical Properties

H-D-Pro-Phe-Arg-chloromethylketone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to inhibit coagulation factor XII and plasma kallikrein . The nature of these interactions is primarily inhibitory, leading to the suppression of the activity of these enzymes .

Cellular Effects

The effects of this compound on cells are largely related to its inhibitory action on certain enzymes. By inhibiting thrombin, it can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. As an irreversible inhibitor, it forms a stable complex with the enzyme, thereby preventing the enzyme from interacting with its natural substrate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides .

Industrial Production Methods: Industrial production methods for D-Pro-Phe-Arg-Chloromethylketone are similar to laboratory synthesis but on a larger scale. This involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Properties

IUPAC Name

(2R)-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN6O3/c22-13-18(29)15(8-4-11-26-21(23)24)27-20(31)17(12-14-6-2-1-3-7-14)28-19(30)16-9-5-10-25-16/h1-3,6-7,15-17,25H,4-5,8-13H2,(H,27,31)(H,28,30)(H4,23,24,26)/t15-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCRRLVJBLDSLL-BBWFWOEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440219
Record name H-D-Pro-Phe-Arg-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88546-74-1
Record name H-D-Pro-Phe-Arg-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does H-D-Pro-Phe-Arg-chloromethylketone prevent severe lung lesions in Salmonella infection?

A1: this compound acts as an inhibitor of coagulation factor XII (FXII) and plasma kallikrein, key components of the contact system. [] The contact system, when activated, contributes to a procoagulant, vasoconstrictive, and proinflammatory state in the endothelium. [] In the context of Salmonella infection, this dysregulated endothelial response leads to significant infiltration of red blood cells and fibrin deposition in the lungs, causing severe lesions. [] By inhibiting FXII and plasma kallikrein, this compound effectively blocks the contact system activation triggered by Salmonella. This inhibition prevents the cascade of events leading to the observed lung damage, thus protecting against severe pulmonary lesions. []

Q2: What is the significance of the research findings on this compound in Salmonella infection?

A2: The research highlights the critical role of the contact system in the pathogenesis of Salmonella-induced lung injury. [] The study demonstrates that inhibiting this system with this compound effectively prevents severe lung lesions in infected rats. [] This finding suggests that targeting the contact system, particularly through FXII and plasma kallikrein inhibition, could be a promising therapeutic strategy for managing severe infectious diseases like Salmonella infection. [] Further research is needed to explore this potential therapeutic avenue and assess its efficacy and safety in clinical settings.

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